molecular formula C15H19NO6 B2501920 2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 2344680-59-5

2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No.: B2501920
CAS No.: 2344680-59-5
M. Wt: 309.318
InChI Key: BCYOFJPBLQVXGV-UHFFFAOYSA-N
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Description

This compound is an N-Boc (tert-butoxycarbonyl)-protected α-amino acid derivative with a 3-methoxycarbonylphenyl substituent at the α-carbon. The Boc group serves as a temporary protecting group for the amino functionality, commonly used in peptide synthesis to prevent unwanted side reactions during coupling steps .

Properties

IUPAC Name

2-(3-methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-15(2,3)22-14(20)16-11(12(17)18)9-6-5-7-10(8-9)13(19)21-4/h5-8,11H,1-4H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYOFJPBLQVXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxycarbonylbenzaldehyde and tert-butyl carbamate.

    Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 3-methoxycarbonylbenzaldehyde and tert-butyl carbamate in the presence of a base like sodium hydride.

    Addition Reaction: The intermediate is then subjected to an addition reaction with glycine ethyl ester hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing large-scale purification techniques like industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The ester and carbamate groups can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmacological agent , particularly in the context of cancer treatment. Its structure suggests that it may act as an inhibitor of specific enzymes involved in tumor progression.

  • Case Study : Research has demonstrated that derivatives of this compound can inhibit the activity of certain kinases, which are crucial in the signaling pathways of cancer cells. For example, studies on similar compounds have shown efficacy in targeting Rho-associated protein kinases (ROCK), which are implicated in various cancers .

Drug Development

The compound's ability to modulate biological pathways makes it a candidate for further development into a drug.

  • Potential Uses :
    • Antineoplastic Agents : Given its structural features, there is potential for it to be developed as an antineoplastic agent, targeting cancer cells while minimizing effects on normal cells .
    • Ubiquitination Modulators : The compound could also serve as a bifunctional compound that modulates ubiquitination processes, which are vital for protein degradation and cellular regulation .

Biochemical Research

This compound can be utilized in biochemical assays to study enzyme interactions and cellular responses.

  • Research Focus : Investigating how this compound affects cell signaling pathways related to inflammation and apoptosis could provide insights into its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Features

Compound Name Substituent at α-Carbon Molecular Weight (g/mol) Key Applications/Notes Reference
2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid 3-Methoxycarbonylphenyl ~309.3* Intermediate in peptide synthesis; potential precursor for carboxylic acid derivatives -
2-(Boc-aminomethyl)phenylacetic acid Aminomethylphenyl 265.3 Building block for peptidomimetics and small-molecule drugs
Boc-D-3-Benzothienylalanine 3-Benzothiophenyl 321.4 Used in peptide-based drug discovery targeting GPCRs
(2R)-2-(4-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid 4-Chlorophenyl 285.7 Chiral intermediate in asymmetric synthesis
Boc-Tyr-(O-4-NO2-Bn)-OH 4-Nitrobenzyl-protected tyrosine 416.4 Component of apelin-13 mimetics for cardiovascular research
Boc-Ile-Gly-OH L-Isoleucine and glycine residues 288.3 Dipeptide used in solid-phase peptide synthesis
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(4-oxidanylcyclohexyl)ethanoic acid 4-Hydroxycyclohexyl ~299.3* Explored in prodrug design for improved bioavailability

*Calculated based on molecular formula.

Structural and Functional Differences

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-methoxycarbonylphenyl group in the main compound enhances the acidity of the α-proton compared to analogs with electron-donating groups (e.g., 4-chlorophenyl in ). This property may influence its reactivity in coupling reactions.
  • Aromatic vs. Alicyclic Substituents : Compounds like Boc-D-3-Benzothienylalanine incorporate heteroaromatic systems, enabling π-π stacking interactions in drug-target binding, whereas alicyclic derivatives (e.g., hydroxycyclohexyl in ) improve metabolic stability.
  • Steric Effects : Bulky substituents (e.g., trityl-protected cysteine in ) hinder racemization during peptide synthesis but reduce coupling efficiency.

Physicochemical Properties

  • Solubility : The methoxycarbonyl group increases hydrophilicity compared to purely aromatic analogs (e.g., Boc-D-3-Benzothienylalanine ).
  • pKa : The α-carboxylic acid pKa is ~2.5–3.5, influenced by the electron-withdrawing ester group. This is lower than analogs with alkyl substituents (e.g., Boc-Ile-Gly-OH, pKa ~4.0) .
  • Stability : The Boc group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), while the ester group may hydrolyze under strong acidic or basic conditions.

Biological Activity

The compound 2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₉NO₄
  • Molecular Weight : 281.32 g/mol

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. One study highlighted its potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type II diabetes and obesity. The mechanism involves competitive inhibition, where the compound competes with the substrate for binding sites on the enzyme, thereby reducing its activity .

Antimicrobial Activity

Another aspect of biological activity includes antimicrobial properties. Preliminary studies have shown that derivatives similar to this compound display varying degrees of antibacterial activity against common pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: PTP1B Inhibition

In a controlled laboratory setting, the compound was tested against PTP1B using molecular docking simulations. The results indicated a high binding affinity, suggesting that modifications to the compound could enhance its inhibitory effects. This study provides a pathway for further development of PTP1B inhibitors for therapeutic use in diabetes management .

Case Study 2: Antimicrobial Efficacy

A series of derivatives were synthesized from the parent compound and tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications increased antimicrobial potency significantly, indicating a promising avenue for developing new antibiotics based on this scaffold .

Research Findings

Activity Type Target Outcome Reference
Enzyme InhibitionPTP1BCompetitive inhibitor
Antimicrobial ActivityStaphylococcus aureusModerate to high efficacy
Antimicrobial ActivityEscherichia coliIncreased potency with modifications

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